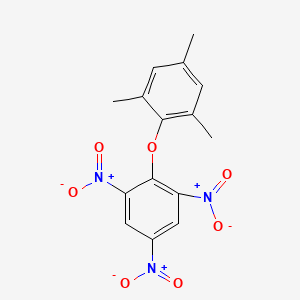
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three methyl groups and a trinitrophenoxy group attached to a benzene ring, making it a subject of interest in organic chemistry.
Métodos De Preparación
The synthesis of 1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene typically involves the nitration of 1,3,5-trimethylbenzene followed by the introduction of the trinitrophenoxy group. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration process. Industrial production methods may involve large-scale nitration reactors and stringent control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of triamino derivatives.
Substitution: The methyl groups and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets through its nitro and methyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s effects are mediated by its ability to undergo redox reactions and form stable complexes with other molecules .
Comparación Con Compuestos Similares
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene can be compared with similar compounds such as:
1,3,5-Trimethyl-2,4,6-trinitrobenzene: This compound shares a similar nitro group arrangement but lacks the trinitrophenoxy group, making it less versatile in certain applications.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: This compound has bulky tert-butyl groups, which provide different steric and electronic properties compared to this compound
Propiedades
Número CAS |
17691-66-6 |
|---|---|
Fórmula molecular |
C15H13N3O7 |
Peso molecular |
347.28 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-(2,4,6-trinitrophenoxy)benzene |
InChI |
InChI=1S/C15H13N3O7/c1-8-4-9(2)14(10(3)5-8)25-15-12(17(21)22)6-11(16(19)20)7-13(15)18(23)24/h4-7H,1-3H3 |
Clave InChI |
AMPPQYPXOGUUAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




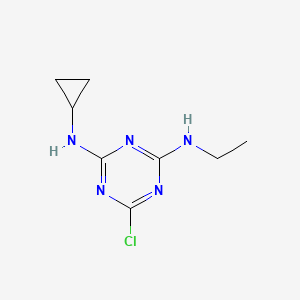

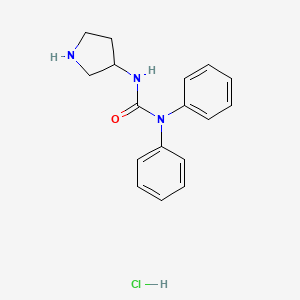
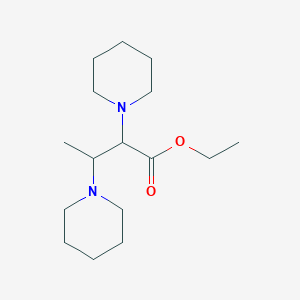

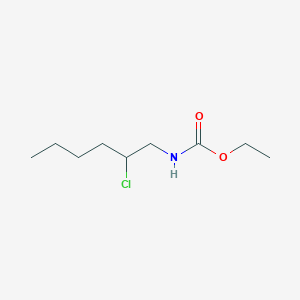
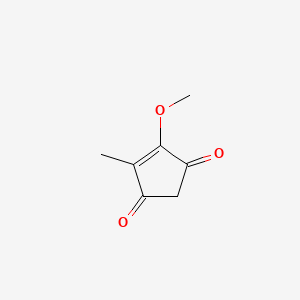
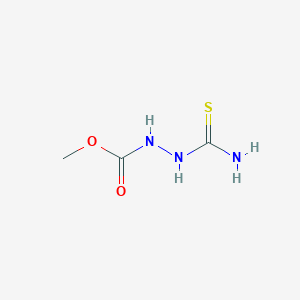

![5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14717883.png)


